![molecular formula C23H23F2NO4 B2920113 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid CAS No. 2260936-31-8](/img/structure/B2920113.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid
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Overview
Description
“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid” is a chemical compound with the CAS Number: 2260936-31-8 . It has a molecular weight of 415.44 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23F2NO4/c24-23(25)10-12-26(11-9-15(23)13-21(27)28)22(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,27,28) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 415.44 . It is a solid at room temperature and is typically stored in a powder form .Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid, is used to protect hydroxy-groups during synthesis. It can be removed conveniently while keeping other base-labile protecting groups intact, making it valuable in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).
Fluorographic Detection in Biochemical Studies
This compound plays a role in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Its efficiency in radioactivity detection, combined with technical advantages like no need for pre-fixing proteins, makes it a valuable tool in biochemical research (Skinner & Griswold, 1983).
Solid Phase Peptide Synthesis
9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, integral to this compound, are extensively used in solid phase peptide synthesis. The advances in this methodology, such as the introduction of various solid supports and understanding of solvation conditions, have led to significant syntheses in bioorganic chemistry (Fields & Noble, 2009).
Deprotection in Peptide Synthesis
In Fmoc-based solid-phase peptide synthesis, tetrafluoroboric acid in trifluoroacetic acid is used to cleave various protecting groups, including the Fmoc group. This method has been successfully applied to synthesize complex peptides, demonstrating its importance in peptide chemistry (Akaji et al., 1990).
Synthesis of Protected Peptide Segments
The compound is used in solid-phase peptide synthesis for producing fully protected peptide acids, necessary for segment condensation studies. This application highlights its role in the efficient synthesis of peptide segments (Albericio & Bárány, 1991).
Electrosynthesis of Polyfluorene Derivatives
This compound is instrumental in the electrosynthesis of new soluble polyfluorene derivatives. These derivatives show potential as blue-light emitters, indicating applications in materials science and photonics (Nie et al., 2009).
Multi-Step Synthesis of N-Alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, derived from this compound, are used for multi-step synthesis of diverse N-substituted hydroxamic acids. This showcases its versatility in complex organic syntheses (Mellor & Chan, 1997).
Safety and Hazards
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)10-12-26(11-9-15(23)13-21(27)28)22(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYGKVUKNETJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid | |
CAS RN |
2260936-31-8 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoroazepan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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